molecular formula C10H19N3S B13249799 [3-(Dimethylamino)propyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine

[3-(Dimethylamino)propyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine

Cat. No.: B13249799
M. Wt: 213.35 g/mol
InChI Key: JQVXLPIPDMEZCP-UHFFFAOYSA-N
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Description

[3-(Dimethylamino)propyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine is a chemical compound that features a combination of a dimethylamino group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Dimethylamino)propyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine typically involves the reaction of 3-(dimethylamino)propylamine with a thiazole derivative. The process may include steps such as alkylation, where the thiazole ring is introduced to the dimethylamino propylamine under controlled conditions. Common reagents used in this synthesis include alkyl halides and base catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving temperature control, pressure regulation, and the use of solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

[3-(Dimethylamino)propyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(Dimethylamino)propyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the development of new drugs or as a probe to study biochemical pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new medications targeting specific diseases or conditions.

Industry

In industrial applications, this compound is used in the production of various chemicals and materials. It may be employed as a catalyst or as a component in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of [3-(Dimethylamino)propyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing biochemical pathways. The specific pathways involved depend on the context in which the compound is used, such as in therapeutic applications or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [3-(Dimethylamino)propyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine include:

  • [3-(Dimethylamino)propyl]amine
  • [4-methyl-1,3-thiazol-5-yl]amine
  • This compound derivatives

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties. The presence of both the dimethylamino group and the thiazole ring allows for unique interactions and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H19N3S

Molecular Weight

213.35 g/mol

IUPAC Name

N',N'-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]propane-1,3-diamine

InChI

InChI=1S/C10H19N3S/c1-9-10(14-8-12-9)7-11-5-4-6-13(2)3/h8,11H,4-7H2,1-3H3

InChI Key

JQVXLPIPDMEZCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CNCCCN(C)C

Origin of Product

United States

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